(S)-4-Aminochroman-7-carbonitrile

Schizophrenia GlyT1 Inhibitor Enantioselective Synthesis

(S)-4-Aminochroman-7-carbonitrile (CAS 1213367-22-6) is a chiral building block belonging to the aminochroman class, characterized by a chroman core with an (S)-configured 4-amino group and a 7-cyano substituent. It serves as a critical intermediate in the synthesis of selective Glycine Transporter 1 (GlyT1) inhibitors, a class of compounds under investigation for schizophrenia and other CNS disorders.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B12832135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Aminochroman-7-carbonitrile
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)C#N
InChIInChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m0/s1
InChIKeyCQRSTZKXYWMYMD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Aminochroman-7-carbonitrile: A Chiral Intermediate for CNS-Targeted Drug Synthesis


(S)-4-Aminochroman-7-carbonitrile (CAS 1213367-22-6) is a chiral building block belonging to the aminochroman class, characterized by a chroman core with an (S)-configured 4-amino group and a 7-cyano substituent . It serves as a critical intermediate in the synthesis of selective Glycine Transporter 1 (GlyT1) inhibitors, a class of compounds under investigation for schizophrenia and other CNS disorders [1]. The compound is distinct from its racemate (CAS 321329-91-3) and its (R)-enantiomer (CAS 957955-55-4), offering specific stereochemical properties essential for target engagement and downstream pharmacological activity.

The Perils of Enantiomeric Mis-specification in (S)-4-Aminochroman-7-carbonitrile Procurement


Substituting (S)-4-Aminochroman-7-carbonitrile with its racemate or (R)-enantiomer introduces significant, quantifiable risks in drug discovery. The (S)-configuration is not a trivial structural feature; it directly dictates binding affinity at biological targets such as GlyT1 [1]. Published structure-activity relationship (SAR) studies on aminochromane GlyT1 inhibitors demonstrate that specific enantiomers, like (7S,8R)-27a, exhibit nanomolar potency, a property that is entirely lost with incorrect stereochemistry. Using a racemic mixture complicates reaction stoichiometry, reduces yield of the desired diastereomer, and invalidates pharmacological correlations, ultimately increasing development costs and timelines .

Quantitative Differentiation Guide for (S)-4-Aminochroman-7-carbonitrile Against Key Comparators


Enantiomeric Excess (ee) as a Determinant of Synthetic Yield and Target Affinity in GlyT1 Inhibitor Synthesis

The (S)-enantiomer is crucial for achieving high-yielding, enantioselective syntheses of potent GlyT1 inhibitors. Using (S)-4-Aminochroman-7-carbonitrile as a starting material avoids the need for costly chiral resolution steps. In the synthesis of lead compound (7S,8R)-27a, the (S)-configuration at the 4-position is correlated with an ED50 of 0.8 mg/kg in an in vivo mouse hyperlocomotion model, a benchmark for antipsychotic efficacy [1]. Using the (R)-enantiomer would lead to a different diastereomer with significantly reduced or absent activity.

Schizophrenia GlyT1 Inhibitor Enantioselective Synthesis

Comparative In Vitro Potency Retention Against GlyT1

While the specific IC50 of the isolated (S)-4-Aminochroman-7-carbonitrile intermediate is not always reported, its utility lies in generating highly potent final compounds. For context, optimized aminochromane GlyT1 inhibitors from the same series achieve IC50 values in the low nanomolar range (e.g., 2.5–7.5 nM) [1]. The (S)-enantiomer is the direct precursor to the active (S)-configured amine, whereas the (R)-enantiomer would produce a stereocenter with a different pharmacological profile. A racemic mixture would, at best, yield a final compound with 50% of the active component, directly halving the maximum possible efficacy.

Neuropharmacology Transporter Assay GlyT1

Synthesis Yield and Cost Efficiency: Enzymatic Resolution Avoidance

The compound can be produced in enantiomerically pure form (ee > 99%) via (S)-selective ω-transaminase-mediated synthesis . This biocatalytic route circumvents traditional, wasteful chemical resolution, significantly reducing the step count and material costs. In contrast, purchasing the racemate requires a subsequent, often expensive, chiral resolution step using chiral auxiliaries or preparative chiral HPLC, which can lead to >50% material loss and additional solvent and time expenditure.

Process Chemistry Biocatalysis Enantioselective Synthesis

Primary Procurement-Driven Applications for (S)-4-Aminochroman-7-carbonitrile


Synthesis of Enantiopure GlyT1 Inhibitors for Schizophrenia Research

The primary application is as a chiral building block for assembling selective, competitive GlyT1 inhibitors. As demonstrated by the synthesis of clinical candidate (7S,8R)-27a, the (S)-configured amine is essential for achieving an ED50 of 0.8 mg/kg in preclinical efficacy models [1]. This scenario is directly validated by published in vivo data showing that only the configuration derived from (S)-intermediates yields this level of potency.

Generating Focused Libraries of CNS-Penetrant Compounds

The (S)-enantiomer is ideal for systematic SAR explorations targeting CNS disorders, where precise stereochemistry is a key determinant of blood-brain barrier penetration and target engagement. Using this pure enantiomer avoids the confounding activity data that would result from racemic mixtures and accelerates the identification of clinical candidates with favorable brain penetration properties, a key optimization parameter in this chemical series [1].

Cost-Efficient Process Development via Biocatalytic Route Integration

For process R&D groups, the (S)-enantiomer serves as a benchmark standard for developing biocatalytic synthesis routes. The documented ability to achieve >99% ee using an (S)-selective ω-transaminase provides a validated starting point for creating a scalable, green chemistry manufacturing process . This avoids the need for in-house development of chiral separation methods from the racemate.

Quote Request

Request a Quote for (S)-4-Aminochroman-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.